(4-Fluorophenyl)acetone
Overview
Description
4-Fluorophenylacetone: is an organic compound with the molecular formula C9H9FO . It is a fluorinated derivative of phenylacetone and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by a fluorine atom attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluorophenylacetone involves the reaction of 4-fluorobenzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of 4-Fluorophenylacetone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert it to 4-fluorophenylethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products:
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylethanol.
Substitution: Various substituted phenylacetones depending on the reagent used.
Scientific Research Applications
4-Fluorophenylacetone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 4-Fluorophenylacetone involves its interaction with various molecular targets:
Receptor Binding: It has been shown to inhibit 5-HT2 receptors, affecting serotonin and dopamine pathways.
Protein Binding: The compound can bind to nucleophilic sites on proteins, potentially inhibiting protein synthesis.
Comparison with Similar Compounds
Phenylacetone: Lacks the fluorine atom, resulting in different chemical properties.
4-Chlorophenylacetone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Methoxyphenylacetone: Features a methoxy group, altering its chemical behavior compared to 4-Fluorophenylacetone.
Uniqueness: 4-Fluorophenylacetone’s unique properties stem from the presence of the fluorine atom, which influences its reactivity, stability, and interactions with biological targets. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(4-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196641 | |
Record name | (4-Fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | (4-Fluorophenyl)acetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
459-03-0 | |
Record name | (4-Fluorophenyl)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorophenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the single-point mutation V328A in the ω-transaminase affect the enantioselectivity of the enzyme towards (4-fluorophenyl)acetone?
A1: The research demonstrates that the V328A mutation in the ω-transaminase from Arthrobacter citreus leads to a complete reversal of enantioselectivity towards this compound. While the wild-type enzyme exhibits (S)-selectivity, the mutated variant displays (R)-selectivity for this specific substrate. [] This highlights the significant impact even single amino acid changes can have on the active site environment and consequently, the enantiopreference of the enzyme. Interestingly, this switch in enantioselectivity is substrate dependent, as the V328A variant retains (S)-selectivity for another substrate, 4-nitroacetophenone. [] This underscores the complex interplay between substrate structure and enzyme active site configuration in determining reaction outcomes.
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